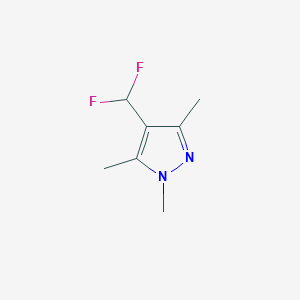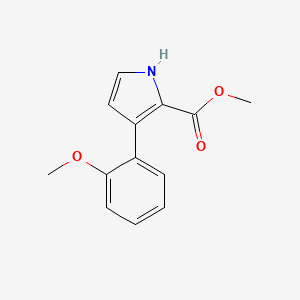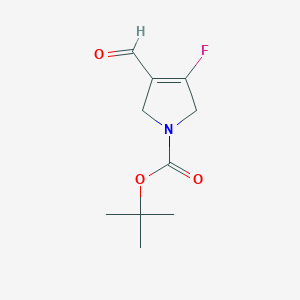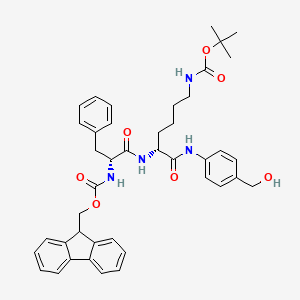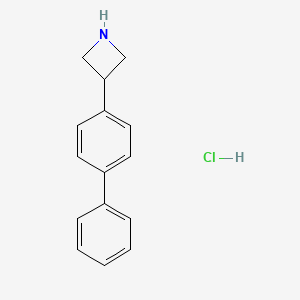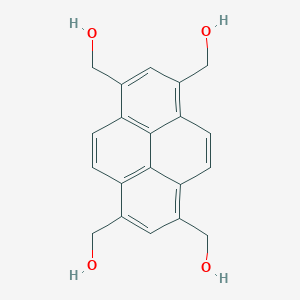
Pyrene-1,3,6,8-tetramethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-1,3,6,8-tetramethanol is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties. This compound features four hydroxymethyl groups attached to the pyrene core at positions 1, 3, 6, and 8.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,3,6,8-tetramethanol typically involves the functionalization of pyrene through electrophilic aromatic substitution reactions. One common method is the bromination of pyrene to form 1,3,6,8-tetrabromopyrene, followed by a nucleophilic substitution reaction with methanol to introduce the hydroxymethyl groups . The reaction conditions often include the use of bromine in nitrobenzene, followed by heating at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene-1,3,6,8-tetramethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydroxymethyl groups can yield pyrene-1,3,6,8-tetramethyl.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to replace the hydroxymethyl groups.
Major Products:
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetramethyl.
Substitution: Various pyrene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyrene-1,3,6,8-tetramethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a probe for studying biological interactions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent photophysical properties
Mécanisme D'action
The mechanism of action of pyrene-1,3,6,8-tetramethanol primarily involves its interaction with light and other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s photophysical properties. In biological systems, this compound can interact with biomolecules through π-π stacking and hydrophobic interactions, making it useful for bioimaging and drug delivery applications .
Comparaison Avec Des Composés Similaires
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.
Pyrene-1,3,6,8-tetramethyl: Similar structure but with methyl groups instead of hydroxymethyl groups.
1,3,6,8-Tetrasubstituted pyrenes: Various derivatives with different substituents at the same positions.
Uniqueness: Pyrene-1,3,6,8-tetramethanol is unique due to its combination of hydroxymethyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for applications in different environments, from organic electronics to biological systems .
Propriétés
Formule moléculaire |
C20H18O4 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[3,6,8-tris(hydroxymethyl)pyren-1-yl]methanol |
InChI |
InChI=1S/C20H18O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6,21-24H,7-10H2 |
Clé InChI |
DJMLWWMSCHAGPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C(C=C2CO)CO)C=CC4=C(C=C(C1=C43)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


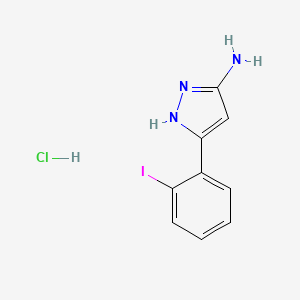
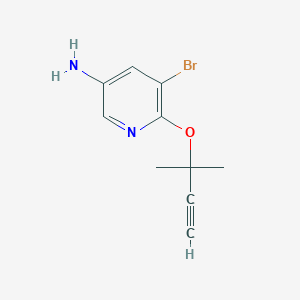
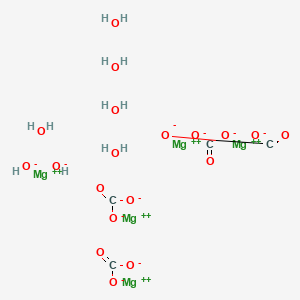
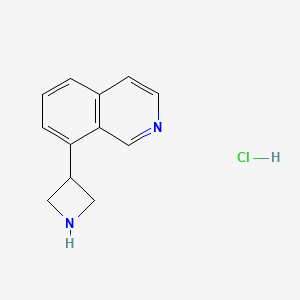

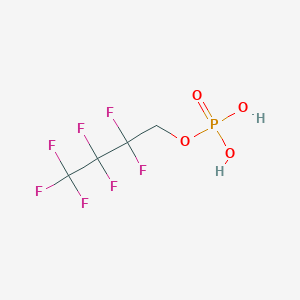

![sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15338459.png)
